CL845-PAB-Ala-Val-PEG4-Azide

Catalog No.
S12873914
CAS No.
M.F
C46H61F2N15O17P2S
M. Wt
1228.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CL845-PAB-Ala-Val-PEG4-Azide

Product Name

CL845-PAB-Ala-Val-PEG4-Azide

IUPAC Name

(2S)-N-[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide

Molecular Formula

C46H61F2N15O17P2S

Molecular Weight

1228.1 g/mol

InChI

InChI=1S/C46H61F2N15O17P2S/c1-25(2)34(60-31(64)8-10-71-12-14-73-16-17-74-15-13-72-11-9-57-61-50)44(67)58-26(3)42(65)59-28-6-4-27(5-7-28)20-83-82(70)76-19-30-37(32(47)45(78-30)62-23-55-35-39(49)51-21-52-40(35)62)79-81(68,69)75-18-29-38(80-82)33(48)46(77-29)63-24-56-36-41(63)53-22-54-43(36)66/h4-7,21-26,29-30,32-34,37-38,45-46H,8-20H2,1-3H3,(H,58,67)(H,59,65)(H,60,64)(H,68,69)(H2,49,51,52)(H,53,54,66)/t26-,29+,30+,32+,33+,34+,37+,38+,45+,46+,82?/m1/s1

InChI Key

TUEFUOITWMYEBZ-RYJFNSOESA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Isomeric SMILES

C[C@H](C(=O)NC1=CC=C(C=C1)CSP2(=O)OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@H]6[C@H](O2)[C@@H]([C@H](O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

CL845-PAB-Ala-Val-PEG4-Azide is a synthetic compound that serves as a conjugatable ligand for the stimulator of interferon genes (STING) pathway, which plays a crucial role in immune response and cancer therapy. This compound is derived from a cyclic dinucleotide and features a unique combination of peptide and polyethylene glycol linkers, enhancing its solubility and stability in biological systems. The structure includes an azide functional group, which allows for bioorthogonal reactions, making it useful in various biochemical applications, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents .

, particularly through Click chemistry. This includes:

  • Staudinger ligation: A reaction that enables the conversion of azides into amines using phosphines, facilitating the attachment to various biomolecules.
  • Alkyne-azide cycloaddition: A widely used method in bioconjugation that forms triazole linkages, enhancing the stability and efficacy of drug conjugates .

These reactions are advantageous for creating stable conjugates that can be used in targeted therapies.

CL845-PAB-Ala-Val-PEG4-Azide has demonstrated significant biological activity as a STING ligand. It activates the STING pathway, leading to enhanced immune responses against tumors. Studies indicate that compounds like CL845 can stimulate the production of type I interferons and other cytokines, which are pivotal in anti-tumor immunity. This activation can help in developing cancer immunotherapies by promoting dendritic cell activation and T-cell responses .

The synthesis of CL845-PAB-Ala-Val-PEG4-Azide involves several steps:

  • Starting Material: The synthesis begins with a cyclic dinucleotide precursor.
  • Peptide Coupling: The peptide segments (Ala-Val) are attached using standard peptide synthesis techniques.
  • PEGylation: Polyethylene glycol (PEG) is introduced to enhance solubility and stability.
  • Azidation: The final step involves introducing the azide group, typically through a substitution reaction with an appropriate azide reagent.

This multi-step synthesis allows for precise control over the compound's structure and properties .

CL845-PAB-Ala-Val-PEG4-Azide has several applications in biomedical research and therapeutic development:

  • Cancer Immunotherapy: As a STING ligand, it can be used to enhance immune responses against tumors.
  • Drug Development: Its ability to form stable conjugates makes it suitable for creating ADCs that deliver cytotoxic agents directly to cancer cells.
  • Bioconjugation: The azide functionality allows for versatile applications in labeling and tracking biomolecules in research settings .

Interaction studies involving CL845-PAB-Ala-Val-PEG4-Azide focus on its binding affinity to STING receptors and its downstream signaling effects. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Cell-based assays: To evaluate the biological effects of STING activation on immune cells.

Research indicates that CL845 effectively promotes STING-mediated signaling pathways, leading to enhanced immune activation .

Several compounds share structural or functional similarities with CL845-PAB-Ala-Val-PEG4-Azide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Cyclic Dinucleotide LigandsContains cyclic structuresDirectly activates STING without additional linkers
PAB-Peptide ConjugatesPeptide linkers without PEGMay lack solubility enhancement
Alkyne-Based LinkersUtilizes alkyne groups for Click chemistryOften lacks azide functionality

Uniqueness of CL845-PAB-Ala-Val-PEG4-Azide

CL845-PAB-Ala-Val-PEG4-Azide is unique due to its combination of a PEG linker with an azide group, allowing for enhanced solubility, stability, and versatile bioconjugation capabilities compared to other similar compounds. Its specific role as a STING ligand further distinguishes it within the realm of immunotherapeutic agents .

XLogP3

-1

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

6

Exact Mass

1227.35338703 g/mol

Monoisotopic Mass

1227.35338703 g/mol

Heavy Atom Count

83

Dates

Modify: 2024-08-10

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